molecular formula C12H6Cl2N2S B1438555 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine CAS No. 1133128-92-3

4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B1438555
CAS No.: 1133128-92-3
M. Wt: 281.2 g/mol
InChI Key: VDGVCJCXDIKLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine” is an aromatic heterocyclic compound . It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, can be achieved through various methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H6Cl2N2S . The SMILES string representation is ClC1=NC=NC2=C1C (C (C=C3)=CC=C3Cl)=CS2 .


Chemical Reactions Analysis

The chemical characteristics and reactivities of “this compound” derivatives have been investigated . The introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine causes activity enhancement .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its melting point ranges from 139.0 to 148.0°C .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine derivatives demonstrate significant potential as bioactive compounds. Research indicates their efficacy in antimicrobial and anti-inflammatory applications. A study by Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives, highlighting their remarkable activity against fungi, bacteria, and inflammation (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).

Synthesis Advancements

Advancements in synthesis methods have been notable. Hesse et al. (2007) reported a microwave-assisted synthesis technique for 4-chlorothieno[2,3-d]pyrimidine, demonstrating the efficiency of this method in creating various derivatives (Hesse, Perspicace, & Kirsch, 2007).

Antitumor Activity

Thieno[2,3-d]pyrimidine derivatives also exhibit promising antitumor properties. A study by Alqasoumi et al. (2009) synthesized novel amino acids and imidazoles containing thieno[2,3-d]pyrimidine moieties and evaluated their radioprotective and antitumor activities, showing promising results (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).

Antibacterial Applications

The synthesis of substituted thienopyrimidines has been explored for antibacterial applications. More et al. (2013) synthesized various substituted thieno[2,3-d]pyrimidines and examined their antibacterial efficacy (More, Chandra, Nargund, & Nargund, 2013).

Antimicrobial Activities

A novel synthesis of thieno[2,3-d]pyrimidine derivatives was reported by Hafez et al. (2016), aiming to develop new scaffolds with antimicrobial activities. Their research indicates that these compounds have the potential to be potent against both Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

This compound is associated with certain hazards. It has been classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The introduction of different halogen atoms on the phenyl ring caused different effects on the antitubercular activity against the GFP reporter strain of Mtb .

Properties

IUPAC Name

4-chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-9-4-2-1-3-7(9)8-5-17-12-10(8)11(14)15-6-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGVCJCXDIKLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC3=C2C(=NC=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine
Reactant of Route 3
4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.